molecular formula C9H13BrCl2N2 B2662320 1-(5-Bromopyridin-3-yl)cyclobutan-1-amine;dihydrochloride CAS No. 2411262-67-2

1-(5-Bromopyridin-3-yl)cyclobutan-1-amine;dihydrochloride

Cat. No.: B2662320
CAS No.: 2411262-67-2
M. Wt: 300.02
InChI Key: JFTXKPCRZHDMRX-UHFFFAOYSA-N
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Description

“1-(5-Bromopyridin-3-yl)cyclobutan-1-amine;dihydrochloride” is a chemical compound with the CAS Number: 1256793-73-3 . It has a molecular weight of 227.1 . The compound is typically stored at 4 degrees Celsius and is in liquid form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C9H11BrN2/c10-7-2-3-8 (12-6-7)9 (11)4-1-5-9/h2-3,6H,1,4-5,11H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 227.1 . It is a liquid at room temperature and is stored at 4 degrees Celsius .

Scientific Research Applications

Selective Amination and Synthesis of Bioactive Compounds

  • Selective Amination : A study demonstrated the selective amination of polyhalopyridines, including compounds similar to "1-(5-Bromopyridin-3-yl)cyclobutan-1-amine; dihydrochloride", using a palladium-Xantphos complex. This process yields high chemoselectivity and isolated yields, highlighting its utility in synthesizing aminopyridines which are crucial in developing various pharmaceuticals and agrochemicals (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

  • Antimicrobial and Cytotoxic Activity : The synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole, involving processes related to the chemical functionalities of "1-(5-Bromopyridin-3-yl)cyclobutan-1-amine; dihydrochloride", showed significant antimicrobial and cytotoxic activities. These findings suggest the potential of using such compounds in therapeutic applications (M. Noolvi et al., 2014).

  • Chemoselective Functionalization : Research on the chemoselective functionalization of polyhalopyridines similar to the subject compound has led to the development of various substituted pyridines through catalytic amination conditions. These methods provide access to diverse chemical structures with potential application in drug development and material science (Bryan W Stroup et al., 2007).

Development of Heterocyclic Compounds

  • Synthesis of Heterocycles : Utilizing compounds like "1-(5-Bromopyridin-3-yl)cyclobutan-1-amine; dihydrochloride" in the synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety opens new avenues for creating bioactive molecules with potential pharmacological applications (V. Zapol’skii et al., 2012).

  • Thiazolo[4,5-d]pyrimidine Derivatives : The reaction of 5-bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine, a compound that shares functional group similarities with "1-(5-Bromopyridin-3-yl)cyclobutan-1-amine; dihydrochloride", with carbon disulfide and alkyl halides led to the synthesis of new thiazolo[4,5-d]pyrimidine derivatives. These compounds have potential applications in medicinal chemistry and drug design (M. Rahimizadeh, M. Nikpour, & M. Bakavoli, 2007).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Appropriate safety precautions should be taken when handling this compound.

Properties

IUPAC Name

1-(5-bromopyridin-3-yl)cyclobutan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2.2ClH/c10-8-4-7(5-12-6-8)9(11)2-1-3-9;;/h4-6H,1-3,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGFNTQSURNDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC(=CN=C2)Br)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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